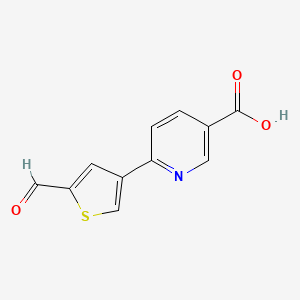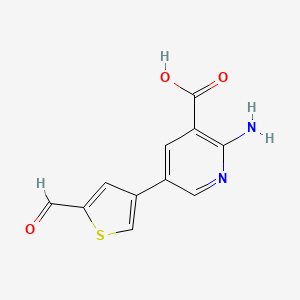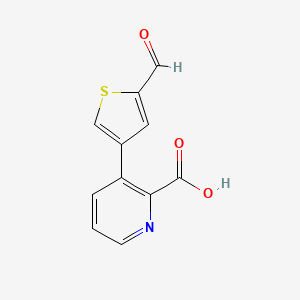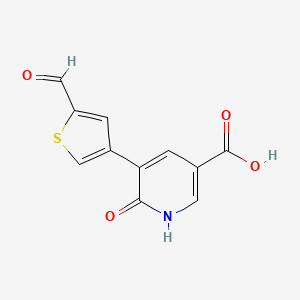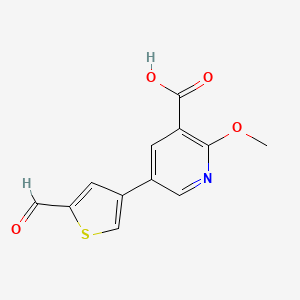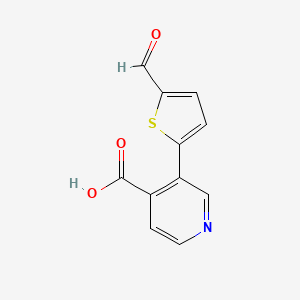
MFCD18317152
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD18317152 is a chemical compound with unique properties and applications in various fields of science and industry. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industrial processes. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of MFCD18317152 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistent quality and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD18317152 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD18317152 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets. Industrial applications may include its use in the production of specialty chemicals, materials, or as a catalyst in various processes.
Wirkmechanismus
The mechanism of action of MFCD18317152 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target. For example, this compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Understanding these mechanisms is crucial for developing potential therapeutic applications and optimizing its use in research and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD18317152 include those with comparable structures or functional groups. These compounds may share similar properties and applications but can differ in their specific interactions and effects.
Highlighting Uniqueness: this compound stands out due to its unique combination of functional groups and properties, which may confer distinct advantages in certain applications. Comparing it with similar compounds can help identify its strengths and potential areas for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, applications, and mechanisms of action can provide valuable insights into its utility and guide future research and development efforts.
Eigenschaften
IUPAC Name |
3-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-7-1-2-10(16-7)9-5-12-4-3-8(9)11(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLJYVQOBWFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687279 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-97-7 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





